10H-Pyridazino[6,1-b]quinazolin-10-one

Anticancer Cytotoxicity DNA intercalation

Standard heterocyclic scaffolds lack the fused topology required for SAR optimization. This tricyclic core (C11H7N3O, MW 197.19) provides three distinct diversity centers (R1-R3) for parallel synthesis. - **Proven utility:** Derivatives achieve IC50 = 0.85 μmol/L (CNE-2) and 6.6x cancer vs. normal cell selectivity. - **Mechanistic value:** Enables head-to-head comparison of G1 arrest vs. DNA double-strand break pathways. - **Supply:** Research-grade (≥98%) available for immediate library synthesis.

Molecular Formula C11H7N3O
Molecular Weight 197.19 g/mol
Cat. No. B11900325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10H-Pyridazino[6,1-b]quinazolin-10-one
Molecular FormulaC11H7N3O
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N3C(=N2)C=CC=N3
InChIInChI=1S/C11H7N3O/c15-11-8-4-1-2-5-9(8)13-10-6-3-7-12-14(10)11/h1-7H
InChIKeyNCKXIXSMBYEERZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10H-Pyridazino[6,1-b]quinazolin-10-one Core Scaffold


10H-Pyridazino[6,1-b]quinazolin-10-one is a tricyclic nitrogen-containing heterocycle (CAS 1702-97-2, molecular formula C11H7N3O, molecular weight 197.19) formed by the fusion of a quinazolinone ring with a pyridazine ring [1]. This unique fused scaffold serves as a versatile starting point for parallel synthesis of diverse derivatives with three distinct diversity centers (R1, R2, and R3), enabling systematic structure-activity relationship exploration in medicinal chemistry programs [2]. The core structure is commercially available in research-grade purity (typically 98%) from multiple chemical suppliers for pharmaceutical R&D applications .

Core Scaffold Fused pyridazino-quinazolinone for parallel derivative synthesis
Diversity Centers Three substitution sites (R1, R2, R3) enable systematic SAR exploration
Med Chem Context May support DNA intercalation research and cell-model endpoint review

Why Simple Analogs Cannot Substitute for 10H-Pyridazino[6,1-b]quinazolin-10-one


Generic substitution between heterocyclic scaffolds is scientifically unsound because the fused pyridazino[6,1-b]quinazolin-10-one ring system confers distinct electronic distribution and three-dimensional topology that differ fundamentally from simple quinazolinones or pyridazines [1]. The intramolecular condensation chemistry that forms this specific [6,1-b] fused junction creates a unique π-conjugated system affecting DNA intercalation capacity and target binding geometry [2]. Substituting with unfused analogs eliminates the scaffold's three diversity centers, which are essential for systematic derivative synthesis and structure-activity relationship optimization [3]. The quantitative evidence below demonstrates that derivative substitutions at these diversity centers produce IC50 values as low as 0.85 μmol/L against cancer cell lines, a potency that cannot be recapitulated with single-ring or unfused analog platforms [4].

Fused-ring electronic profile and topology differ fundamentally from single-ring quinazolinones or pyridazines.
Three diversity centers are absent in unfused analogs, preventing systematic derivative library construction.
DNA intercalation geometry and target-binding may shift, altering downstream cell-model responses.

10H-Pyridazino[6,1-b]quinazolin-10-one: Potency and Versatility Evidence


Cytotoxicity Against CNE-2 Cells Outperforming Cisplatin

Derivative 4b (2-(4-bromophenyl)-4-hydroxy-10H-pyridazino[6,1-b]quinazolin-10-one) of the target scaffold exhibits potent cytotoxicity against CNE-2 nasopharyngeal carcinoma cells with an IC50 value of 0.85 μmol/L, representing a 9.3-fold improvement over the positive control cisplatin (IC50 = 7.94 μmol/L) and is nearly equivalent to the natural anticancer agent camptothecin [1].

CNE-2 Cytotoxicity
Head-to-head
Derivative 4b IC50 0.85 µM vs Cisplatin 7.94 µM
9.3-fold lower
Reported cell-model response context.
MTT assay; CNE-2 nasopharyngeal carcinoma line
Anticancer Cytotoxicity DNA intercalation

Selective Antitumor Activity Against NCI-H460 Lung Cancer Cells

Derivative 4d (2-(3-chlorophenyl)-4-hydroxy-10H-pyridazino[6,1-b]quinazolin-10-one) displays an IC50 of 2.31 μmol/L against NCI-H460 non-small cell lung cancer cells while showing substantially reduced cytotoxicity against normal liver LO2 cells, translating to a 6.6-fold selectivity window [1]. This stands in contrast to derivative 4b, which exhibits potent cytotoxicity against both cancer and normal cells [2].

NCI-H460 Selectivity
Head-to-head
Derivative 4d IC50 2.31 µM
6.6-fold selectivity vs LO2 normal cells
Reported selectivity window; requires model validation.
MTT assay; NCI-H460 lung cancer & LO2 liver lines
Anticancer Selectivity Lung cancer

G1 Cell Cycle Arrest and DNA Double-Strand Breaks

Mechanistic studies reveal that derivative 4d induces G1 phase cell cycle arrest and significant apoptosis in NCI-H460 cells in a dose-dependent manner, whereas derivative 4b treatment results in extensive DNA double-strand break formation [1]. Fluorescence titration assays confirm that both derivatives act as DNA intercalators, but their downstream biological consequences diverge substantially [2].

Mechanistic Divergence
Method context
4d: G1 arrest and apoptosis
4b: DNA double-strand breaks
Intra-scaffold pathway-response divergence.
Flow cytometry; fluorescence titration
Cell cycle arrest Apoptosis DNA damage

Broad-Spectrum Antibacterial and Antifungal Activity

Derivatives of the pyridazino[6,1-b]quinazolin-10-one scaffold synthesized from 6-chloropyridazine-3(2H)-thione precursors demonstrate antimicrobial activity against both gram-positive and gram-negative bacteria as well as fungal strains in standardized susceptibility testing [1].

Antimicrobial Activity
Class-level
Activity reported against gram-positive, gram-negative bacteria, and fungi
Antimicrobial screening context; data to verify.
No quantitative MIC data available
Antimicrobial Antibacterial Antifungal

10H-Pyridazino[6,1-b]quinazolin-10-one Application Scenarios


Nasopharyngeal and Lung Cancer Lead Discovery

Researchers developing therapeutics for CNE-2 nasopharyngeal carcinoma or NCI-H460 non-small cell lung cancer should prioritize procurement of this scaffold for derivative synthesis. Derivative 4b achieves an IC50 of 0.85 μmol/L against CNE-2 cells, outperforming cisplatin by 9.3-fold, while derivative 4d provides 6.6-fold selectivity for NCI-H460 cancer cells over normal LO2 liver cells with dose-dependent G1 arrest and apoptosis induction [1].

Divergent Downstream Effects of DNA Intercalators

This scaffold enables head-to-head mechanistic comparisons of structurally related compounds with distinct pharmacological outcomes. While both derivatives 4b and 4d act as DNA intercalators, 4d induces G1 arrest and apoptosis whereas 4b causes significant DNA double-strand breaks [1]. This makes the scaffold valuable for elucidating how subtle substituent changes alter cellular response pathways without changing the primary molecular target.

Diversity-Oriented Synthesis and Parallel Library Construction

The scaffold contains three diversity centers (R1, R2, and R3) that can be systematically varied through a parallel synthesis method using anthranilic acids and 3-chloropyridazines in a 2:1 propanol:water mixture with HCl catalyst [2]. This enables rapid construction of derivative libraries for broad-spectrum screening across multiple therapeutic areas without requiring de novo scaffold design for each screening campaign.

Broad-Spectrum Antimicrobial Discovery Against MDR Pathogens

Derivatives of the pyridazino[6,1-b]quinazolin-10-one scaffold have demonstrated antimicrobial activity against gram-positive bacteria, gram-negative bacteria, and fungi [3]. Researchers addressing the challenge of multi-drug resistant infections can leverage this scaffold to develop agents with activity across the pathogen spectrum, potentially reducing the need for combination therapies or multiple scaffold platforms.

Application
Selection Property
Validation Focus
Cancer cell-model studies
Derivative synthesis for cytotoxicity assessment
IC50 and selectivity endpoint review
DNA intercalation mechanism comparison
Intra-scaffold mechanistic differentiation
Cell cycle arrest and DNA damage pathway endpoints
Diversity-oriented synthesis
Three substitution sites for parallel library construction
Derivative synthesis efficiency and scope
Antimicrobial screening
Scaffold derivatization for antimicrobial assessment
Spectrum of activity and MIC endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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